
AZD3676
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Análisis De Reacciones Químicas
AZD3676 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
Aplicaciones Científicas De Investigación
AZD3676 has been extensively studied for its potential in treating cognitive impairment associated with Alzheimer’s disease. It has shown promising preclinical properties, including nanomolar receptor affinity and efficacy in rodent models of learning and memory. Additionally, positron emission tomography (PET) imaging studies in non-human primates have demonstrated its potential as a central nervous system drug .
Mecanismo De Acción
AZD3676 exerts its effects by antagonizing the serotonin 5-HT1A and 5-HT1B receptors. This dual antagonism helps modulate neurotransmitter release and improve cognitive functions. The molecular targets and pathways involved include the inhibition of serotonin binding to its receptors, leading to enhanced neurotransmission and cognitive benefits .
Comparación Con Compuestos Similares
Similar compounds to AZD3676 include other serotonin receptor antagonists such as:
WAY-100635: A selective 5-HT1A receptor antagonist.
SB-216641: A selective 5-HT1B receptor antagonist.
GR-127935: A dual 5-HT1B/1D receptor antagonist.
This compound is unique due to its combined antagonism of both 5-HT1A and 5-HT1B receptors, which provides a broader therapeutic potential compared to compounds targeting a single receptor .
Propiedades
Número CAS |
1259929-13-9 |
|---|---|
Fórmula molecular |
C22H26N4O2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-7-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c1-24(2)22(27)20-16-17-6-5-8-19(21(17)28-20)26-14-12-25(13-15-26)11-9-18-7-3-4-10-23-18/h3-8,10,16H,9,11-15H2,1-2H3 |
Clave InChI |
MKTRMPIBOZYXTR-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=CC=CC(N3CCN(CCC4=NC=CC=C4)CC3)=C2O1)N(C)C |
SMILES canónico |
CN(C)C(=O)C1=CC2=C(O1)C(=CC=C2)N3CCN(CC3)CCC4=CC=CC=N4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AZD3676; AZD-3676; AZD 3676 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide](/img/structure/B605674.png)


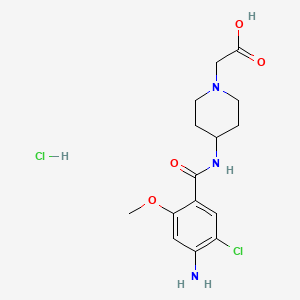
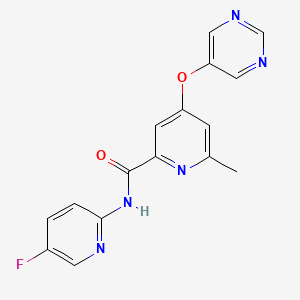

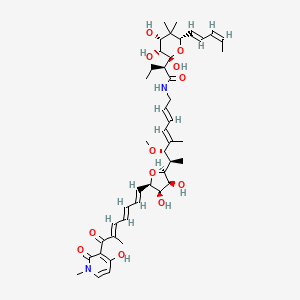
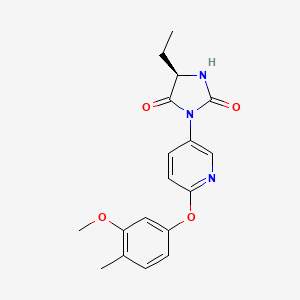
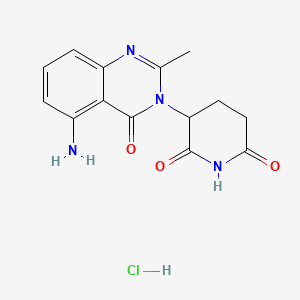
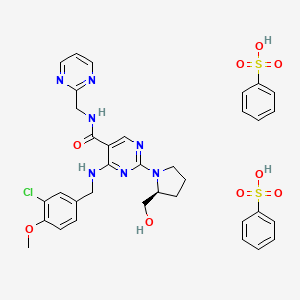

![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)
